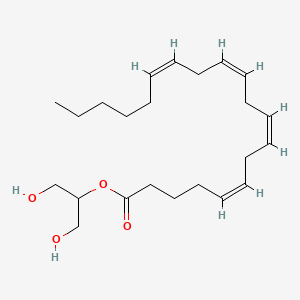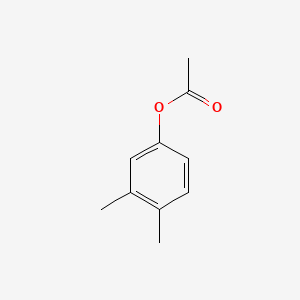
3,4-Dimethylphenyl acetate
説明
“3,4-Dimethylphenyl acetate” is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as “3,4-Xylyl acetate” and "(3,4-dimethylphenyl) acetate" .
Synthesis Analysis
The synthesis of compounds similar to “3,4-Dimethylphenyl acetate” has been reported in the literature . For instance, one method involves heating the corresponding N-aryl-β-alanine or hydrochloride with urea and acetic acid .
Molecular Structure Analysis
The molecular structure of “3,4-Dimethylphenyl acetate” consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C10H12O2/c1-7-4-5-10 (6-8 (7)2)12-9 (3)11/h4-6H,1-3H3 .
Physical And Chemical Properties Analysis
“3,4-Dimethylphenyl acetate” has a molecular weight of 164.20 g/mol . It has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .
科学的研究の応用
Chemical Reactions and Rearomatization Studies
- Research has explored the nitration of 3,4-dimethylacetophenone, leading to the formation of 3,4-dimethylphenyl acetate derivatives. This study highlights the rearomatization processes under various acidic conditions, contributing to the understanding of chemical reaction mechanisms and the synthesis of specific compounds (Fischer, Greig, & Röderer, 1975).
Solubility Studies in Binary Solvent Mixtures
- The solubility of 3,4-dimethylphenol, a related compound to 3,4-dimethylphenyl acetate, in various binary solvent mixtures has been examined. This research provides insights into the solubility behaviors of similar compounds, which is crucial in pharmaceutical and chemical industries (Domańska, 1988).
Plant-Mediated Biotransformations
- A study investigated the use of plant cells in biocatalysis, specifically examining the reduction of 1-(3,4-dimethylphenyl)ethanone. This research is significant for developing sustainable and green chemistry methods for producing chiral molecules (Panić et al., 2017).
Chlorination Kinetics and Mechanisms
- The kinetics and mechanisms of chlorination of 3,4-dimethylphenyl acetate were studied, providing valuable information on reaction rates and the influence of substituents. This research is pertinent in the field of organic synthesis and reaction engineering (Mare, Hannan, & Isaacs, 1977).
Fluorescent Property Evaluation
- A series of compounds, including those derived from 3,4-dimethylphenyl acetate, were synthesized and evaluated for their fluorescence properties. This research contributes to the development of new materials with potential applications in sensing and imaging technologies (Hasan, Abbas, & Akhtar, 2011).
Optical Properties and Material Science
- The study of a new organic material related to 3,4-dimethylphenyl acetate revealed insights into its nonlinear optical properties and potential for use in material sciences, particularly in the field of photonics (Shetty et al., 2016).
将来の方向性
Future research could focus on the synthesis, characterization, and application of “3,4-Dimethylphenyl acetate” and related compounds. For instance, N,N-dimethylformamide and N,N-dimethylacetamide have been used as reactants in the synthesis of a variety of compounds, highlighting the potential utility of similar compounds .
特性
IUPAC Name |
(3,4-dimethylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-10(6-8(7)2)12-9(3)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIOOTIKKICLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177136 | |
| Record name | 3,4-Xylyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl acetate | |
CAS RN |
22618-23-1 | |
| Record name | Phenol, 3,4-dimethyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22618-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Xylyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022618231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Xylyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-xylyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-XYLYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ73CN38JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



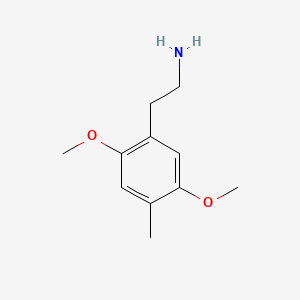
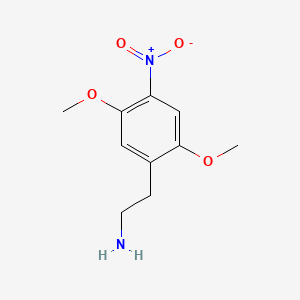
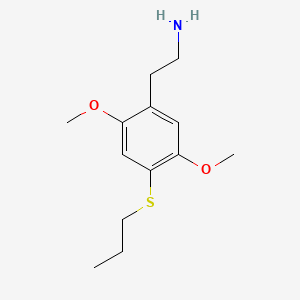
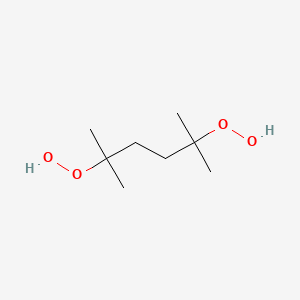

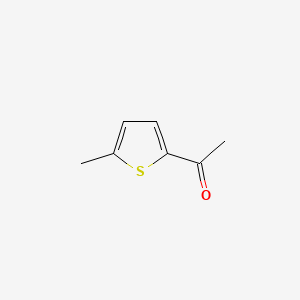
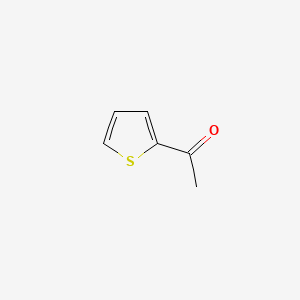
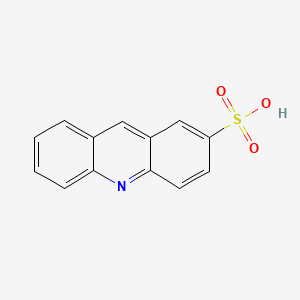
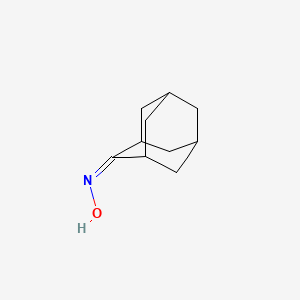
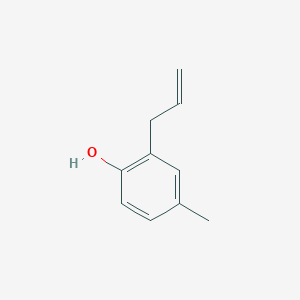
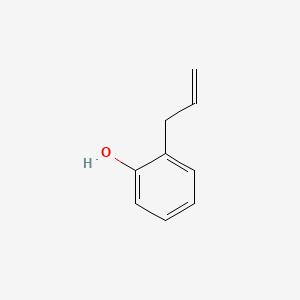

![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)
